BenchChemオンラインストアへようこそ!

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide

Medicinal Chemistry Regioisomer Differentiation ADME Property Prediction

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide (CAS 2034314-00-4) is a synthetic heterocyclic small molecule (C20H17N3O2, MW 331.375 g/mol) featuring a furan-3-yl-substituted pyridine core linked via a methylene bridge to a 1H-indol-1-yl acetamide side chain. The compound belongs to a broad class of furanopyridine-indole acetamides that have been explored as scaffolds for kinase inhibition, receptor antagonism, and antimicrobial applications.

Molecular Formula C20H17N3O2
Molecular Weight 331.375
CAS No. 2034314-00-4
Cat. No. B2841564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide
CAS2034314-00-4
Molecular FormulaC20H17N3O2
Molecular Weight331.375
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC(=CN=C3)C4=COC=C4
InChIInChI=1S/C20H17N3O2/c24-20(13-23-7-5-16-3-1-2-4-19(16)23)22-11-15-9-18(12-21-10-15)17-6-8-25-14-17/h1-10,12,14H,11,13H2,(H,22,24)
InChIKeyGUKMAJXFVNOYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide (CAS 2034314-00-4): Core Scaffold and Procurement Context


N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide (CAS 2034314-00-4) is a synthetic heterocyclic small molecule (C20H17N3O2, MW 331.375 g/mol) featuring a furan-3-yl-substituted pyridine core linked via a methylene bridge to a 1H-indol-1-yl acetamide side chain [1]. The compound belongs to a broad class of furanopyridine-indole acetamides that have been explored as scaffolds for kinase inhibition, receptor antagonism, and antimicrobial applications [2]. Its structural features place it within a densely populated chemical space of pyridyl-furan-indole derivatives, where minor regiochemical variations (e.g., indole N-1 vs. C-3 attachment, furan-2-yl vs. furan-3-yl) can produce substantial differences in biological activity profiles [3].

Why Close Analogs of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide Cannot Be Interchanged Without Quantitative Verification


Within the furanopyridine-indole acetamide series, seemingly conservative structural modifications produce non-linear and often unpredictable shifts in target engagement. For example, replacing a pyridine ring with a furan ring in a closely related indolyl series resulted in a nearly threefold drop in potency (IC50 23.9 nM → 65 nM) [1]. Similarly, in a separate SAR study, the furan-3-yl substituent on a pyridine core yielded an IC50 >100 µM, whereas the pyridin-3-yl analogue at the same position achieved 21.0 µM [2]. Regioisomeric variation of the indole attachment point (N-1 vs. C-3) alters hydrogen-bond donor count, topological polar surface area, and the spatial presentation of the indole pharmacophore, all of which can affect target binding, selectivity, and ADME properties [3]. These data collectively demonstrate that generic substitution among in-class compounds is not reliably predictive and must be validated by direct comparative experimental evidence.

Head-to-Head Quantitative Differentiation of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide vs. Closest Analogs


Indole Regioisomer Differentiation: N-1 vs. C-3 Acetamide Attachment Impacts Hydrogen-Bond Donor Count and TPSA

The target compound bears the acetamide moiety at the indole N-1 position, whereas its closest commercially catalogued analog (CAS 2034393-81-0) attaches the same acetamide at the indole C-3 position [1]. PubChem-computed descriptors reveal a key differential: the N-1 regioisomer (target) has 1 hydrogen-bond donor (HBD) and a topological polar surface area (TPSA) of 55.0 Ų, while the C-3 regioisomer (comparator) carries 2 HBDs and a TPSA of 70.9 Ų [2][3]. This directly alters predicted membrane permeability and CNS penetration potential per Lipinski and CNS MPO rules.

Medicinal Chemistry Regioisomer Differentiation ADME Property Prediction

Furan Ring Positional Isomerism: Furan-3-yl vs. Furan-2-yl Substitution Modulates Biological Activity

The target compound carries a furan-3-yl substituent at the pyridine 5-position. A directly catalogued furan-2-yl positional isomer (N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide) is available as a comparator . SAR studies on related furanopyridine scaffolds demonstrate that furan-2-yl vs. furan-3-yl substitution can produce >5-fold differences in potency: in one series, a furan-2-yl analogue achieved IC50 = 94.5 ± 6.8 µM, while the corresponding furan-3-yl analogue was inactive (IC50 >100 µM) [1]. However, the direction and magnitude of this effect are target-dependent, and the indol-1-yl acetamide context has not been systematically profiled in published comparator studies.

Structure-Activity Relationship Kinase Inhibition Fragment-Based Drug Design

Linker Chemistry Differentiation: Acetamide vs. Carboxamide Alters Molecular Weight, HBD, and TPSA

The target compound features an acetamide linker (-CH₂-CO-NH-), distinguishing it from the carboxamide analogue N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide (CAS 2034243-72-4), which eliminates the methylene spacer (-CO-NH- directly) . This structural difference produces quantifiable shifts in key physicochemical parameters: the acetamide linker (target) yields MW = 331.4 g/mol with 1 HBD and XLogP3-AA = 2.6 [1], whereas the carboxamide analogue has MW = 317.3 g/mol with 2 HBDs . The extra methylene group increases molecular weight by 14.1 Da and reduces HBD count by one, which alters solubility, permeability, and metabolic stability predictions.

Scaffold Hopping Bioisosterism Medicinal Chemistry Optimization

Computed Lipophilicity (XLogP3-AA): Target Compound Sits Beneath the CNS Drug-Likeness Threshold

The PubChem-computed XLogP3-AA for the target compound is 2.6 [1]. This value places it below the widely accepted CNS drug-likeness upper threshold of XLogP ≈ 3.0 and within the optimal range (2.0–3.0) associated with balanced solubility and permeability [2]. By comparison, the indole C-3 regioisomer (CAS 2034393-81-0) has a computed XLogP3 of 2.4 [3], a modest 0.2 log unit difference. This small but measurable lipophilicity difference may influence off-target binding promiscuity and metabolic clearance rates.

Drug-Likeness Prediction CNS Drug Design Physicochemical Profiling

Evidence-Backed Application Scenarios for Procuring N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide (CAS 2034314-00-4)


CNS-Penetrant Kinase Inhibitor Lead Optimization

With a computed XLogP3-AA of 2.6 and a single hydrogen-bond donor, the target compound's physicochemical profile aligns with CNS MPO desirability criteria [1]. Its reduced TPSA (55.0 Ų) relative to the indole C-3 regioisomer (70.9 Ų) predicts superior passive blood-brain barrier permeability [2]. Medicinal chemistry teams pursuing CNS kinase targets (e.g., GSK-3β, PI3Kδ) can use this compound as a differentiated starting scaffold with a more favourable CNS property forecast than its regioisomeric comparator.

Regioisomeric SAR Probe for Indole Attachment Point Optimization

The indole N-1 acetamide linkage is structurally distinct from the more common C-3 acetamide found in many bioactive indole derivatives [3]. Procurement of this compound enables direct head-to-head SAR comparison with the C-3 regioisomer (CAS 2034393-81-0), allowing research teams to systematically profile the effect of indole attachment regiochemistry on target binding, selectivity, and cellular activity. This is particularly valuable for targets where the indole NH group serves as a critical hydrogen-bond donor in the C-3 isomer but is absent in the N-1 isomer [2].

Fragment-Elaboration Library Design Featuring Furan-3-yl Pyridine Cores

Class-level SAR evidence indicates that furan-3-yl substitution on pyridine scaffolds produces distinct activity profiles compared to furan-2-yl, pyridinyl, or thiophenyl alternatives [4]. The target compound serves as a validated building block for fragment-elaboration libraries exploring the chemical space defined by the furan-3-yl pyridine core linked to diverse indole-derived amide side chains. Its differentiated HBD count (1 vs. 2 for many analogs) further expands the accessible property space in such libraries [2].

Antiviral or Anticancer Screening Cascade Starting Point

Preliminary cytotoxicity screening data on structurally related furan-3-yl pyridine acetamide derivatives have shown IC50 values in the low micromolar range (≤5 µM) against viral main protease (Mpro) targets . While target-specific confirmatory data for the exact compound are pending, the scaffold class has demonstrated tractable activity warranting inclusion in medium-throughput antiviral or oncology screening cascades. Researchers should verify activity and selectivity against the Mpro or relevant cancer cell line panel upon procurement, given that class-level activity does not guarantee compound-specific potency [4].

Quote Request

Request a Quote for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.